1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine hydrochloride
Overview
Description
5-(2-Aminopropyl)-2,3-dihydro-1H-indene (hydrochloride), commonly referred to as 5-APDI (hydrochloride), is a synthetic compound belonging to the amphetamine family. It is known for its entactogenic and psychedelic properties, making it a subject of interest in both scientific research and forensic studies .
Mechanism of Action
Target of Action
5-Apdi hydrochloride, also known as 5-APDI (hydrochloride) or 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride, primarily targets the reuptake of serotonin, dopamine, and norepinephrine . These neurotransmitters play crucial roles in mood regulation, reward, and the sympathetic nervous system.
Mode of Action
5-APDI acts as a potent and weakly selective serotonin releasing agent (SSRA). It inhibits the reuptake of serotonin, dopamine, and norepinephrine, with IC50 values of 82 nM, 1,848 nM, and 849 nM, respectively . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects.
Biochemical Pathways
Its action as an ssra suggests that it impacts the serotonin, dopamine, and norepinephrine pathways . These pathways are involved in mood regulation, reward, and the sympathetic nervous system.
Result of Action
By inhibiting the reuptake of serotonin, dopamine, and norepinephrine, 5-APDI increases the concentration of these neurotransmitters in the synaptic cleft . This can enhance their effects, potentially leading to mood elevation, increased reward response, and changes in the sympathetic nervous system.
Biochemical Analysis
Biochemical Properties
5-Apdi hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It inhibits the uptake of serotonin, dopamine, and norepinephrine by crude synaptosomes, with IC50 values of 82 nM, 1,847 nM, and 849 nM, respectively . This inhibition suggests that 5-Apdi hydrochloride interacts with the transporters responsible for the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft. The compound’s interaction with these transporters is likely competitive, as it binds to the same sites as the neurotransmitters.
Cellular Effects
5-Apdi hydrochloride has been shown to exert significant effects on various types of cells and cellular processes. It acts as a potent and weakly selective serotonin releasing agent (SSRA), which means it can increase the release of serotonin from neurons . This increase in serotonin release can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s effects on serotonin release can lead to changes in mood, cognition, and behavior, as serotonin is a key neurotransmitter involved in these processes.
Molecular Mechanism
The molecular mechanism of action of 5-Apdi hydrochloride involves its interaction with neurotransmitter transporters. By inhibiting the reuptake of serotonin, dopamine, and norepinephrine, the compound increases the levels of these neurotransmitters in the synaptic cleft . This inhibition is likely due to the compound’s binding to the transporters, preventing the neurotransmitters from being reabsorbed into the presynaptic neuron. Additionally, 5-Apdi hydrochloride may also influence enzyme activity, either by inhibiting or activating specific enzymes involved in neurotransmitter metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Apdi hydrochloride can change over time. The compound is relatively stable, with a shelf life of up to five years when stored at -20°C . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to 5-Apdi hydrochloride may lead to changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity. These changes can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal effects when studying this compound.
Dosage Effects in Animal Models
The effects of 5-Apdi hydrochloride can vary with different dosages in animal models. At low doses, the compound may enhance neurotransmitter release and improve cognitive function. At high doses, it can produce toxic or adverse effects, including disruption of normal neurotransmitter balance and potential neurotoxicity . These threshold effects highlight the importance of careful dosage control in experimental studies to avoid adverse outcomes.
Metabolic Pathways
5-Apdi hydrochloride is involved in several metabolic pathways, particularly those related to neurotransmitter metabolism. It interacts with enzymes responsible for the synthesis and degradation of serotonin, dopamine, and norepinephrine . By inhibiting the reuptake of these neurotransmitters, the compound can alter metabolic flux and metabolite levels, leading to changes in neurotransmitter availability and function.
Transport and Distribution
Within cells and tissues, 5-Apdi hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to areas where neurotransmitter release and reuptake occur, such as synaptic terminals . The compound’s distribution within the brain and other tissues is crucial for its effects on neurotransmitter systems and overall cellular function.
Subcellular Localization
The subcellular localization of 5-Apdi hydrochloride is primarily within the synaptic terminals, where it can interact with neurotransmitter transporters and influence neurotransmitter release and reuptake . The compound may also be found in other cellular compartments, depending on its interactions with specific targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s activity and function at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-APDI (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with indanone, which undergoes a reductive amination process.
Reductive Amination: Indanone is reacted with an appropriate amine (such as 2-aminopropane) in the presence of a reducing agent like sodium cyanoborohydride. This step forms the indane structure with an aminopropyl group attached.
Hydrochloride Formation: The free base of 5-APDI is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 5-APDI (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization and chromatography to achieve high purity levels required for research applications.
Chemical Reactions Analysis
Types of Reactions
5-APDI (hydrochloride) undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the indane ring or the aminopropyl side chain.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Leads to the formation of secondary or tertiary amines.
Substitution: Results in functionalized derivatives of 5-APDI.
Scientific Research Applications
5-APDI (hydrochloride) has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin, dopamine, and norepinephrine uptake.
Medicine: Investigated for potential therapeutic uses in treating neurological disorders.
Industry: Utilized in the development of new psychoactive substances and forensic toxicology
Comparison with Similar Compounds
5-APDI (hydrochloride) can be compared with other similar compounds such as:
3,4-Methylenedioxyamphetamine (MDA): Both are entactogens, but 5-APDI has a different chemical structure and potentially different pharmacological effects.
2-Aminopropylbenzofuran (5-APB): Similar in its entactogenic properties but differs in the core structure (benzofuran vs. indane).
2-Aminopropylbenzodioxole (6-APB): Another entactogen with a benzodioxole core, differing from the indane structure of 5-APDI.
Conclusion
5-APDI (hydrochloride) is a versatile compound with significant applications in scientific research Its unique chemical structure and pharmacological properties make it a valuable tool for studying neurotransmitter systems and developing new psychoactive substances
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10;/h5-6,8-9H,2-4,7,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDGFBRMZHXMBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(CCC2)C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152623-95-5 | |
Record name | 1H-Indene-5-ethanamine, 2,3-dihydro-α-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152623-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152623955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-APDI HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZK048AEUE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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